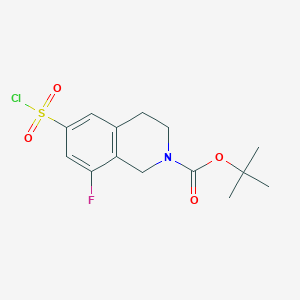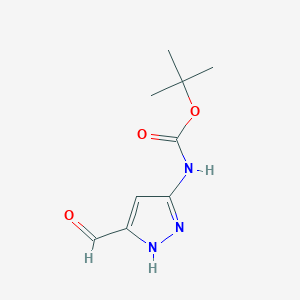
tert-Butyl (5-formyl-1H-pyrazol-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5-formyl-1H-pyrazol-3-yl)carbamate: is an organic compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a tert-butyl carbamate group attached to a pyrazole ring, which also contains a formyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-formyl-1H-pyrazol-3-yl)carbamate typically involves the reaction of a pyrazole derivative with tert-butyl chloroformate. One common method involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazines with 1,3-dicarbonyl compounds or β-ketonitriles.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent.
Carbamate Formation: The final step involves the reaction of the formylated pyrazole with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group in tert-butyl (5-formyl-1H-pyrazol-3-yl)carbamate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (5-formyl-1H-pyrazol-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds.
Biology: In biological research, this compound can be used to study the interactions of pyrazole derivatives with biological targets, such as enzymes and receptors.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: This compound can be used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-butyl (5-formyl-1H-pyrazol-3-yl)carbamate is not well-defined. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
- tert-Butyl N-(5-formyl-1-methyl-1H-pyrazol-3-yl)carbamate
- tert-Butyl N-[5-formyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]carbamate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Comparison: tert-Butyl (5-formyl-1H-pyrazol-3-yl)carbamate is unique due to its specific substitution pattern on the pyrazole ring. The presence of the formyl group and the tert-butyl carbamate moiety imparts distinct chemical reactivity and potential biological activity compared to other pyrazole derivatives .
Propiedades
Fórmula molecular |
C9H13N3O3 |
|---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
tert-butyl N-(5-formyl-1H-pyrazol-3-yl)carbamate |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)10-7-4-6(5-13)11-12-7/h4-5H,1-3H3,(H2,10,11,12,14) |
Clave InChI |
PWSFWUBIVUGTGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NNC(=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2,4-dione](/img/structure/B12879771.png)
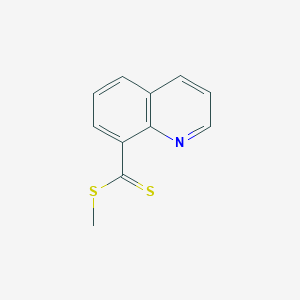

![(2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-oxazol-4-yl)methanol](/img/structure/B12879785.png)


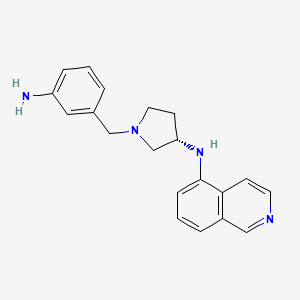
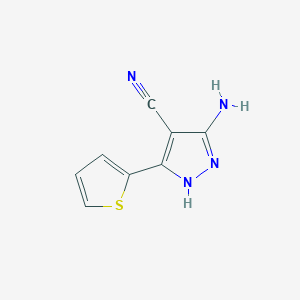
![(5Z)-3-cyclohexyl-5-[(E,5E)-5-(3-ethyl-4,5-diphenyl-1,3-oxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12879824.png)
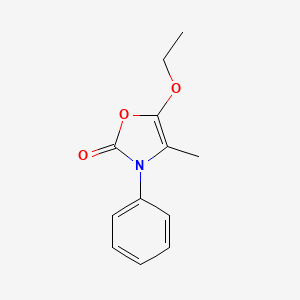
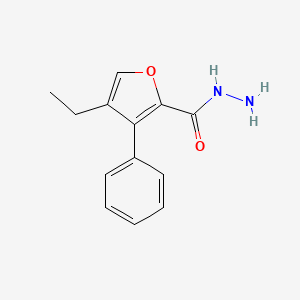
![Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12879837.png)
